molecular formula C11H24O2 B10759521 Decyloxy-methanol

Decyloxy-methanol

Cat. No.: B10759521
M. Wt: 188.31 g/mol
InChI Key: CDMVCFBAVCCGIE-UHFFFAOYSA-N
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Description

Decyloxy-methanol, systematically named 2-(decyloxy)ethanol (CAS 23238-40-6), is an alkoxy alcohol with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol . Structurally, it consists of a decyl (10-carbon) chain linked via an ether group to the hydroxyl-bearing carbon of ethanol. This compound is part of a broader class of alkoxy alcohols, which are utilized in industrial and research settings for their surfactant and solvent properties.

Properties

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

decoxymethanol

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h12H,2-11H2,1H3

InChI Key

CDMVCFBAVCCGIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyloxy-Methanol typically involves the reaction of decanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is then stabilized to form this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where decanol and formaldehyde are reacted under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or sodium hydroxide are often used to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decyloxy-Methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decyloxy-Methanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming stable intermediates. In biological systems, it may interact with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical Structure and Properties

The table below compares Decyloxy-methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-(Decyloxy)ethanol C₁₂H₂₆O₂ 202.33 23238-40-6 10-carbon alkoxy chain, ethanol backbone
2-(Dodecyloxy)ethanol C₁₄H₃₀O₂ ~242.40 (estimated) Not provided 12-carbon alkoxy chain, ethanol backbone
2-Methoxyethanol C₃H₈O₂ 76.09 109-86-4 Methoxy group, ethanol backbone
Dicyclohexylmethanol C₁₃H₂₄O 196.33 4453-82-1 Two cyclohexyl rings, tertiary alcohol
(4-(Decyloxy)phenyl)(phenyl)methanone C₂₃H₃₀O₂ 338.48 78392-97-9 Aromatic ketone with decyloxy substituent

Key Observations :

  • Chain Length Effects: 2-(Dodecyloxy)ethanol, with a longer 12-carbon chain, exhibits increased hydrophobicity compared to this compound, likely reducing aqueous solubility and enhancing lipid compatibility .
  • Aromatic vs. Aliphatic: The aromatic ketone (4-(Decyloxy)phenyl)(phenyl)methanone diverges significantly in reactivity and applications, favoring photochemical or pharmaceutical research due to its conjugated system .
  • Steric Hindrance: Dicyclohexylmethanol’s bulky cyclohexyl groups limit its utility in reactions requiring nucleophilic hydroxyl groups, unlike the more accessible ethanol-based analogs .

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